2-[2-(Methylsulfanyl)phenyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUSSWQYKMTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718400 | |
| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-41-2 | |
| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Methylsulfanyl Phenyl Benzonitrile and Its Analogs
Development of Novel Cross-Coupling Strategies for Aryl Carbon-Carbon and Carbon-Sulfur Bond Formation
The synthesis of the 2-[2-(Methylsulfanyl)phenyl]benzonitrile scaffold hinges on the effective formation of two key linkages: the aryl-aryl bond creating the biphenyl (B1667301) core and the carbon-sulfur bond installing the methylsulfanyl group. Modern synthetic chemistry has produced a powerful toolkit of cross-coupling reactions to achieve this.
Palladium-Catalyzed Approaches to Ortho-Substituted Biphenyls and Thioanisoles, including C-H Activation Methods
Palladium catalysis stands as a cornerstone in modern organic synthesis, offering versatile pathways to construct both C-C and C-S bonds. For a molecule like this compound, palladium-catalyzed reactions can be envisioned to form the biphenyl linkage and, in some cases, the thioether bond.
A primary strategy involves the palladium-catalyzed C–H activation/arylation, which has become a powerful tool for forging C-C bonds. nih.gov This approach can bypass the need for pre-functionalized starting materials by directly coupling two C-H bonds or a C-H bond with an aryl halide. researchgate.net In the context of synthesizing ortho-substituted biphenyls, a directing group on one of the aromatic rings can guide the palladium catalyst to selectively activate a specific C-H bond for coupling. nih.govnih.gov For instance, a directing group can ensure arylation occurs at the less sterically hindered ortho-site. nih.gov The process typically involves an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by a concerted metalation-deprotonation step at the ortho-position of the other aromatic ring, and finally, reductive elimination to form the biphenyl product and regenerate the catalyst. acs.org
Furthermore, palladium catalysts are effective for the synthesis of thioanisoles (aryl methyl sulfides). acsgcipr.org While less common than C-C bond formation, methods for palladium-catalyzed C-S coupling have been developed, typically involving the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org
Table 1: Representative Palladium-Catalyzed C-H Arylation Systems
| Catalyst Precursor | Ligand | Oxidant/Base | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | K₂CO₃ | Direct ortho-arylation of unprotected anilines, showcasing high chemo- and regioselectivity. | nih.gov |
| Pd(OAc)₂ | Xantphos | Amine/Solvent Dependent | Can be optimized for either amination or C-H arylation, providing two distinct product sets. | researchgate.net |
| Pd(MeCN)₄₂ | None (Urea directing group) | HBF₄ | Cationic palladium catalysis enables C-H activation/cross-coupling at room temperature. | beilstein-journals.org |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Used in cascade reactions for heterocycle synthesis initiated by C-H functionalization. | mdpi.com |
Copper-Mediated Reactions for Aryl Thioether Construction
Copper-catalyzed reactions, particularly the Ullmann condensation, are classic and reliable methods for forming carbon-heteroatom bonds, including the C-S bond required for the methylsulfanyl group. wikipedia.orgnih.gov The traditional Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern advancements have introduced ligand-supported soluble copper catalysts that facilitate these transformations under much milder conditions. wikipedia.orgnih.gov
The synthesis of an aryl thioether via a copper-mediated route typically involves coupling an aryl halide with a thiol. nih.gov The mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Innovations in this area include the development of highly efficient catalyst systems, such as those using copper(I) iodide (CuI) in combination with ligands like ethylene (B1197577) glycol or various amines, which can couple thiols with aryl iodides in good to excellent yields with broad functional group tolerance. nih.gov Another approach involves a three-component reaction using a copper catalyst, aryldiazonium salts, and a sulfur dioxide surrogate to generate aryl alkyl thioethers, avoiding the use of malodorous thiols. organic-chemistry.org
Table 2: Examples of Copper-Catalyzed C-S Coupling Conditions
| Copper Source | Ligand/Additive | Base | Reactants | Key Feature | Reference |
|---|---|---|---|---|---|
| CuI | Ethylene glycol | K₂CO₃ | Aryl iodide + Thiol | A practical and general method with good functional group tolerance. | nih.gov |
| Cu(OTf)₂ | None | None (Lewis Acid Catalysis) | Benzyl alcohol + Thiol | Mild, easy-to-operate conditions for thioetherification via C-O bond cleavage. | nih.govrsc.org |
| Cu₂O | TBAB | Zinc | Aryldiazonium salt + DABSO + Alkyl bromide | Three-component reaction avoiding the use of thiols. | organic-chemistry.org |
| Elemental Copper (Cu⁰) | None | Phosphate Buffer | Bromaminic acid + Amine | Microwave-assisted Ullmann coupling in aqueous media. | nih.gov |
Suzuki-Miyaura Coupling for Biphenyl Synthesis with Ortho-Substitution Control
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for constructing C-C bonds between aryl groups. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org Its significance lies in its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials. libretexts.org
For the synthesis of an ortho-substituted biphenyl such as this compound, the Suzuki-Miyaura reaction is ideal. The strategy would involve coupling a 2-(methylsulfanyl)phenylboronic acid derivative with 2-bromobenzonitrile (B47965) (or vice versa). A key challenge in coupling ortho-substituted substrates is potential steric hindrance, which can slow down or prevent the reaction. However, the development of highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (such as SPhos) has largely overcome this limitation, enabling efficient coupling even in sterically demanding cases. researchgate.netnih.gov The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of base, solvent, and ligand is crucial for optimizing the reaction yield and scope. gre.ac.ukkoreascience.kr
Functionalization of Benzonitrile (B105546) Frameworks via Directed C-H Activation and Other Transformations
An alternative synthetic logic involves starting with a pre-formed benzonitrile ring and introducing the 2-(methylsulfanyl)phenyl group through direct functionalization of a C-H bond. This approach is highly atom-economical and avoids the need for separate synthesis of halogenated or boronic acid-functionalized precursors.
Regioselective Ortho-Metallation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a classic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.org This coordination positions the strong base to deprotonate the nearest (ortho) C-H bond, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide variety of electrophiles.
The nitrile group can act as a directing group in DoM. The process for functionalizing benzonitrile would involve treating it with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. The base would selectively deprotonate the C-H bond at the C2 position, ortho to the nitrile. Subsequent addition of an electrophilic sulfur source, such as dimethyl disulfide (CH₃S-SCH₃), would quench the aryllithium intermediate, forming the desired C-S bond and installing the methylsulfanyl group. This strategy can be combined with other cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecules in a stepwise, highly regiocontrolled manner. nih.gov
Catalyst-Controlled C-H Functionalization Methodologies
More recently, transition metal-catalyzed C-H functionalization has emerged as a powerful alternative to traditional DoM. acs.org In this approach, a transition metal catalyst (often palladium, rhodium, or iridium) is guided to a specific C-H bond by a directing group. acs.orgrsc.org The nitrile group itself can serve as a directing group, facilitating the activation of the ortho C-H bond. researchgate.netumich.edu
The general mechanism involves the coordination of the directing group to the metal center, followed by the cleavage of the ortho C-H bond to form a metallacyclic intermediate. This intermediate can then participate in a variety of coupling reactions. For the synthesis of this compound, one could envision a palladium-catalyzed C-H activation of benzonitrile followed by coupling with a suitable arylating agent that already contains the methylsulfanyl group. Catalyst control can be so precise that it can even switch selectivity between different positions (e.g., ortho vs. meta) on the same substrate simply by changing the catalyst system. acs.org These methods represent the cutting edge of synthetic efficiency, offering direct and often milder routes to complex aromatic compounds. acs.orgnih.gov
Chemo- and Regioselective Synthesis of this compound Precursors and Derivatives
The precise control of chemical reactions to favor the formation of a specific isomer, known as chemo- and regioselectivity, is a cornerstone of modern organic synthesis. This is particularly crucial in the preparation of complex molecules like this compound and its derivatives, where multiple reactive sites could lead to a mixture of unwanted products. Researchers have developed several strategies to achieve high selectivity in the synthesis of the necessary precursors and subsequent derivatives.
A common strategy for synthesizing precursors involves the nucleophilic substitution of a leaving group on a benzonitrile ring with a methylthio-containing nucleophile. For instance, 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles can be prepared from 2-halobenzonitriles. clockss.org A specific precursor, 2-[(Methylsulfanyl)methylsulfanyl]benzonitrile, is synthesized by reacting 2-fluorobenzonitrile (B118710) with anhydrous disodium (B8443419) sulfide (B99878) in dimethylformamide (DMF), followed by treatment with chloromethyl methyl sulfide. clockss.org This two-step, one-pot reaction sequence demonstrates selectivity, as the substitution occurs specifically at the halogen-bearing carbon.
Another advanced method involves the copper-catalyzed C-H bond functionalization. While not directly synthesizing the target compound, the principles are applicable to its precursors. For example, copper-catalyzed reactions of aromatic halogen compounds with cuprous thiophenolate can yield aryl thioethers, a key structural motif in the target molecule. core.ac.uk The choice of catalyst and ligands is critical in directing the reaction to the desired position on the aromatic ring, especially when multiple C-H bonds are available for activation.
Furthermore, regioselective syntheses of related heterocyclic systems highlight methods that could be adapted for aryl thioether-containing benzonitriles. For example, the synthesis of highly substituted pyrazoles can be achieved with high regio- and chemo-selectivity through a one-pot condensation reaction. nih.gov In this case, the reaction conditions were fine-tuned to ensure that out of two possible nucleophilic centers, one selectively attacks the intermediate, leading to a single desired product isomer. nih.gov Similarly, the alkylation of 5-aryl-4-trifluoroacetyltriazoles can be directed to preferentially yield the 2-substituted isomer by carefully selecting the base and solvent, such as sodium carbonate in DMF. mdpi.com These examples underscore the importance of reaction parameter optimization in achieving regioselectivity.
The table below summarizes selected regioselective reactions for precursors and related structures.
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Fluorobenzonitrile | 1. Na₂S, DMF, rt, overnight2. ClCH₂SMe, 0 °C | 2-[(Methylsulfanyl)methylsulfanyl]benzonitrile | - | clockss.org |
| 2-Chloro-5-nitrobenzonitrile | 1. Na₂S, DMF, rt, overnight2. ClCH₂SPh, 0 °C to rt, 1 day | 5-Nitro-2-[(phenylsulfanyl)methylsulfanyl]benzonitrile | - | clockss.org |
| 1-(2-Nitrophenyl)ethanol | Diphenyldisulfane, CuSO₄, 1,10-phenanthroline, K₂CO₃, DMSO, O₂, 140 °C, 12 h | 2-Nitrophenyl phenyl sulfide | 93 | nih.govresearchgate.net |
| 5-Aryl-4-trifluoroacetyltriazole | Iodomethane, Na₂CO₃, DMF | 2,2,2-Trifluoro-1-(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)ethanone | 71.4 | mdpi.com |
| Imidazo[1,2-a]pyridines | tert-Butyl nitrite (B80452), MeCN, 70 °C, 15 min | 3-Nitrosoimidazo[1,2-a]pyridines | ~99 | researchgate.net |
Green Chemistry Principles in the Synthesis of Aryl Thioether-Containing Benzonitriles
The integration of green chemistry principles into synthetic methodologies is a growing priority aimed at reducing environmental impact. For the synthesis of aryl thioether-containing benzonitriles and related compounds, this involves developing protocols that use less hazardous materials, reduce waste, and improve energy efficiency.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. Researchers have explored aqueous media and solvent-free conditions for the synthesis of sulfur-containing organic compounds.
An efficient synthesis of thioamides, which are structurally related to the target class of compounds, has been developed using water as the solvent. nih.govacs.org This method involves the reaction of aldehydes with sodium sulfide and N-substituted formamides in an aqueous medium. nih.gov The use of readily available inorganic sodium sulfide as the sulfur source in water makes this protocol practical and environmentally benign. nih.gov
While direct solvent-free synthesis of this compound is not widely reported, related green methodologies for thioether synthesis have been developed. One such approach uses xanthates as odorless and stable thiol surrogates, avoiding the use of foul-smelling and air-sensitive thiols. mdpi.comresearchgate.net Although this method often uses a solvent like DMSO, it represents a step towards greener chemistry by employing less hazardous reagents under transition-metal-free and base-free conditions. mdpi.comresearchgate.net Another innovative, thiol-free method involves a photochemical organocatalytic protocol that uses inexpensive alcohols and aryl chlorides under mild conditions to produce aryl alkyl thioethers. nih.gov This reaction is notable for using light (405 nm) and an organocatalyst to activate typically unreactive starting materials at ambient temperatures. nih.gov
The table below compares different synthetic approaches with a focus on their green chemistry attributes.
| Method | Key Features | Solvent | Green Aspects | Reference |
| Thioamide Synthesis | Aldehydes, sodium sulfide, N-substituted formamides | Water | Aqueous medium, readily available inorganic sulfur source | nih.govacs.org |
| Thioether Synthesis | Alkyl/aryl halides, potassium O-alkyl dithiocarbonates (xanthates) | DMSO | Odorless/stable thiol surrogate, transition-metal-free, base-free | mdpi.comresearchgate.net |
| Thioether Synthesis | Aryl alcohols, disulfides, Cu catalyst, O₂ | DMSO | Use of O₂ as a benign oxidant | nih.govrsc.org |
| Thioether Synthesis | Aryl chlorides, alcohols, organocatalyst | - | Photochemical, mild conditions, thiol-free | nih.gov |
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.
Traditional cross-coupling reactions, while powerful, can suffer from low atom economy due to the use of pre-functionalized substrates and the generation of stoichiometric amounts of waste, such as halide salts. nih.gov To address this, significant effort has been directed toward developing more efficient catalytic systems. nih.gov For instance, the copper-catalyzed synthesis of thioethers from aryl alcohols and disulfides using oxygen as the oxidant is an example of a more atom-economical approach. nih.govrsc.org In this process, the C(aryl)-C(OH) bond is cleaved and functionalized, offering a novel route that can potentially use renewable feedstocks. nih.govrsc.org
Another strategy to improve reaction efficiency and atom economy is to design reactions that generate minimal by-products. A method for the regioselective nitrosylation of imidazoheterocycles using tert-butyl nitrite is described as a clean reaction where the only by-product is tert-butyl alcohol, which is relatively benign and easily removed. researchgate.net Similarly, the use of xanthates as thiol surrogates avoids the oxidation of thiols to disulfides, a common side reaction that reduces the efficiency of traditional methods. mdpi.com High reaction efficiency is also demonstrated in protocols that report high yields, such as the near-quantitative yields achieved in the nitrosylation of imidazopyridines. researchgate.net
The table below highlights key considerations for improving atom economy and reaction efficiency in the synthesis of aryl thioethers and related compounds.
| Synthetic Strategy | Principle for Improved Efficiency | By-products | Atom Economy Aspect | Reference |
| C(aryl)-C(OH) Activation | Use of O₂ as the terminal oxidant in a catalytic cycle | Water | Avoids stoichiometric inorganic oxidants | nih.govrsc.org |
| Use of Xanthates | Stable, odorless thiol surrogates | Carbonyl sulfide, alcohol | Avoids thiol-disulfide side reactions and malodorous reagents | mdpi.comresearchgate.net |
| C-H Functionalization | Direct functionalization of C-H bonds | tert-Butyl alcohol | Reduces the need for pre-functionalized substrates | researchgate.net |
| Photochemical Catalysis | Light-driven organocatalysis | - | High functional group tolerance and mild conditions lead to cleaner reactions | nih.gov |
Investigations into the Chemical Reactivity and Transformation Pathways of 2 2 Methylsulfanyl Phenyl Benzonitrile
Reactivity of the Nitrile Functionality: Elucidating Nucleophilic and Electrophilic Transformations
The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond, which renders the carbon atom electrophilic. libretexts.org This inherent electrophilicity is the basis for a wide range of nucleophilic addition reactions. A resonance structure can be drawn that places a positive charge on the carbon, highlighting its susceptibility to attack by nucleophiles in a manner analogous to a carbonyl group. libretexts.org
The nitrile functionality of 2-[2-(methylsulfanyl)phenyl]benzonitrile can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. libretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. libretexts.orglibretexts.org Studies on the acid-catalyzed hydrolysis of benzonitrile (B105546), a related compound, support a mechanism involving an initial equilibrium N-protonation, which is then followed by the rate-limiting nucleophilic attack of water on the carbon atom. rsc.org
In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide anion attacks the electrophilic nitrile carbon directly. libretexts.org In both pathways, an amide intermediate is formed, which is then further hydrolyzed to the corresponding carboxylic acid.
| Catalyst | Initial Step | Key Intermediate | Final Product |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | Protonation of nitrile nitrogen | Amide | Carboxylic Acid |
| Base (e.g., NaOH) | Nucleophilic attack by OH⁻ on nitrile carbon | Amide | Carboxylate Salt |
The carbon-nitrogen triple bond in this compound can participate as a 2π component in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. Highly reactive 1,3-dipoles, such as nitrile imines, nitrile oxides, and nitrile sulphides, can react with the nitrile group to form five-membered heterocyclic rings. nih.govgrowingscience.comdocumentsdelivered.com
For instance, nitrile imines are known to readily participate in [3+2] cycloaddition reactions, providing an efficient route to various heterocyclic structures. nih.gov Similarly, photoinduced reactions between carbenes and nitriles can proceed via a [3+2] cycloaddition mechanism to yield oxazole derivatives. chemistryviews.org This reaction is proposed to proceed through the formation of a nitrogen ylide intermediate, followed by an intramolecular cycloaddition. chemistryviews.org These established reactivities suggest that this compound could serve as a substrate for the synthesis of complex, fused heterocyclic systems.
The nitrile group is readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org This initial attack forms an intermediate imine anion. libretexts.org This intermediate can then accept a second hydride ion, leading to a dianion which, upon an aqueous workup, is protonated to yield the primary amine. libretexts.org
| Reagent | Reaction Type | Intermediate | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic Addition of Hydride | Imine Anion | Primary Amine |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Catalytic Reduction | Imine | Primary Amine |
The intermediate imine formed during the reduction can, in principle, be isolated, although it is typically reactive. Imines, which contain a C=N double bond, are themselves important functional groups and can be synthesized by the reaction of primary amines with aldehydes or ketones. redalyc.org
Oxidative Transformations of the Methylsulfanyl Moiety
The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide and sulfone. These transformations can be controlled to selectively yield the desired oxidation state.
The oxidation of sulfides to sulfoxides, and the subsequent oxidation of sulfoxides to sulfones, can be achieved using a variety of oxidizing agents. organic-chemistry.org The selective synthesis of either the sulfoxide or the sulfone is possible by carefully controlling the reaction conditions, such as the choice of oxidant, stoichiometry, and temperature. nih.govresearchgate.net
For example, reagents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can be used. organic-chemistry.orgorientjchem.org Tantalum carbide as a catalyst with 30% H₂O₂ favors the formation of sulfoxides, while niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org Oxone® (potassium peroxymonosulfate) is another effective oxidant for these transformations. researchgate.netorientjchem.orgccsenet.org Selective oxidation to the sulfoxide can be achieved by using a controlled number of equivalents of Oxone® at room temperature. researchgate.netccsenet.org Increasing the equivalents of the oxidant and the reaction temperature generally favors the formation of the sulfone. researchgate.net
| Reagent(s) | Typical Product | Notes |
|---|---|---|
| H₂O₂ / Tantalum Carbide | Sulfoxide | Catalytic system allowing for selective oxidation. organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | Catalyst drives oxidation to the higher oxidation state. organic-chemistry.org |
| Oxone® (3 equivalents, room temp.) | Sulfoxide | Stoichiometric control allows for selective sulfoxide formation. researchgate.netccsenet.org |
| Oxone® (excess, high temp.) | Sulfone | Harsher conditions favor over-oxidation to the sulfone. researchgate.net |
| N-Fluorobenzenesulfonimide | Sulfoxide or Sulfone | Controllable oxidation is possible. nih.gov |
| Selectfluor / H₂O | Sulfone | Efficient oxidation using water as the oxygen source. organic-chemistry.org |
The presence of the benzonitrile group in the ortho position relative to the methylsulfanylphenyl moiety can influence the course of the sulfur oxidation. In studies conducted on ortho-substituted 2-aryl-3-phenyl-1,3-thiazolidin-4-ones, it was observed that the nature and position of the substituent on the aromatic ring affect the selectivity of the oxidation process. researchgate.netccsenet.org
Both steric and electronic factors associated with the ortho-substituent can play a role. Steric hindrance from the bulky ortho group might impede the approach of the oxidizing agent to the sulfur atom, potentially affecting the reaction rate. Electronically, an electron-withdrawing group like a nitrile could influence the electron density at the sulfur atom, thereby modulating its reactivity towards electrophilic oxidizing agents. These effects can alter the relative rates of the first oxidation (sulfide to sulfoxide) and the second oxidation (sulfoxide to sulfone), thus impacting the product distribution and the conditions required for selective transformations.
Reactivity of the Aromatic Rings: Electrophilic Aromatic Substitution and Directed Metalation
The reactivity of the two phenyl rings in this compound is highly differentiated. The (methylsulfanyl)phenyl ring is activated towards electrophilic attack by the ortho, para-directing thioether group, while the benzonitrile ring is deactivated by the meta-directing nitrile substituent. This electronic disparity also governs the outcome of directed metalation reactions, where a strong base is used to deprotonate a specific C-H bond ortho to a directing group.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, such as nitration or halogenation, the reaction is expected to occur exclusively on the more electron-rich (methylsulfanyl)phenyl ring. The methylsulfanyl group (-SMe) is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the cationic Wheland intermediate through resonance. libretexts.org Conversely, the nitrile group (-CN) is a strong deactivating, meta-directing group because of its powerful electron-withdrawing inductive and resonance effects. libretexts.org Consequently, electrophiles will preferentially attack the positions ortho and para to the methylsulfanyl group. Steric hindrance from the adjacent benzonitrile ring may influence the ratio of ortho to para substitution, often favoring the less hindered para position.
Directed Ortho-Metalation (DoM): Directed ortho-metalation involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base. wikipedia.org Both the nitrile and thioether moieties can function as DMGs, coordinating with the lithium cation to direct deprotonation to an adjacent position. organic-chemistry.orgbaranlab.org The nitrile group is generally considered a moderate DMG, while the thioether is a weaker one. organic-chemistry.org This suggests a competitive scenario for lithiation. Deprotonation could potentially occur at the C3' position (ortho to the -SMe group) or the C3 position (ortho to the -CN group). The relative directing power and the specific reaction conditions (base, solvent, temperature) would determine the regiochemical outcome. In many cases with competing DMGs, a mixture of products can be expected, or the stronger directing group will dominate. baranlab.org
| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-[5-Nitro-2-(methylsulfanyl)phenyl]benzonitrile | -SMe is an o,p-director; para-substitution is sterically favored. The benzonitrile ring is deactivated. libretexts.org |
| Bromination | Br⁺ | 2-[5-Bromo-2-(methylsulfanyl)phenyl]benzonitrile | -SMe is an o,p-director; para-substitution is sterically favored. The benzonitrile ring is deactivated. uomustansiriyah.edu.iq |
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. To engage this compound in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. As established in the context of electrophilic aromatic substitution, halogenation would selectively occur on the activated (methylsulfanyl)phenyl ring, likely at the 5'-position (para to the -SMe group). This halogenated derivative can then serve as a substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. For instance, the hypothetical 2-[5-bromo-2-(methylsulfanyl)phenyl]benzonitrile could be coupled with various arylboronic acids to synthesize more complex terphenyl systems. The choice of catalyst, ligand, and base is crucial for achieving high yields. chemrxiv.orgnsf.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. beilstein-journals.org Reacting 2-[5-bromo-2-(methylsulfanyl)phenyl]benzonitrile with a terminal alkyne under Sonogashira conditions would introduce an alkynyl moiety onto the thioether-bearing ring. This transformation is particularly relevant as it can generate precursors for intramolecular cyclization reactions.
| Reaction Type | Starting Material | Coupling Partner | Typical Catalyst/Conditions | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-[5-Bromo-2-(methylsulfanyl)phenyl]benzonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-[4-(Methylsulfanyl)biphenyl-3-yl]benzonitrile |
| Sonogashira | 2-[5-Bromo-2-(methylsulfanyl)phenyl]benzonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-[2-(Methylsulfanyl)-5-((trimethylsilyl)ethynyl)phenyl]benzonitrile |
| C-S Coupling | 2-[5-Bromo-2-(methylsulfanyl)phenyl]benzonitrile | Thiophenol | CuI, K₂CO₃, Microwave | 2-[2-(Methylsulfanyl)-5-(phenylthio)phenyl]benzonitrile rsc.orgmdpi.com |
Intramolecular Cyclization and Rearrangement Studies to Form Polycyclic Systems
The biaryl structure of this compound provides a scaffold for the synthesis of fused polycyclic systems, particularly those containing sulfur and nitrogen. Such transformations typically require the prior installation of reactive functional groups that can participate in an intramolecular bond-forming event.
One plausible strategy involves the conversion of the nitrile group into a functionality capable of reacting with the (methylsulfanyl)phenyl ring. For example, a Sonogashira coupling reaction on a halogenated precursor could install a terminal alkyne. Subsequent electrophilic cyclization, induced by reagents like iodine, could then trigger the formation of a benzothiophene ring system. This type of transformation has been demonstrated on related 1-ethynyl-2-(methylsulfanyl)benzene derivatives, which cyclize to form 3-iodo-benzothiophenes. researchgate.net
An alternative approach leverages the nitrile group itself as a participant in cyclization. Heterocyclic substrates featuring a conjugated alkyne and a pendant nitrile group have been shown to undergo a formal tetradehydro-Diels–Alder reaction to construct a new, fused pyridine ring. nih.gov By analogy, if an alkynyl group were introduced at the 3-position of the benzonitrile ring (via directed metalation followed by reaction with an appropriate electrophile), it could potentially cyclize onto the adjacent phenyl ring to form a dibenzo[c,f] organic-chemistry.orgresearchgate.netnaphthyridine derivative, a complex heterocyclic system.
These strategies highlight the potential of this compound as a versatile precursor for constructing diverse and complex polycyclic aromatic and heteroaromatic frameworks.
Theoretical and Computational Studies of 2 2 Methylsulfanyl Phenyl Benzonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted biphenyl (B1667301) like 2-[2-(Methylsulfanyl)phenyl]benzonitrile, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which are critical to its reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nsc.ru
For this compound, the HOMO is expected to have significant contributions from the electron-rich methylsulfanyl (-SMe) group and the phenyl rings. The sulfur atom, with its lone pairs of electrons, would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely to be localized more towards the electron-withdrawing nitrile (-CN) group and the phenyl ring to which it is attached. The nitrile group's π* orbitals would contribute significantly to the LUMO, making this part of the molecule susceptible to nucleophilic attack.
Table 1: Expected Contributions to Frontier Molecular Orbitals of this compound
| Molecular Orbital | Expected Primary Atomic/Group Contributions | Implied Reactivity |
| HOMO | Methylsulfanyl group (-SMe), Phenyl rings | Nucleophilic character, site for electrophilic attack |
| LUMO | Nitrile group (-CN), Phenyl ring with nitrile | Electrophilic character, site for nucleophilic attack |
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nsc.ruresearchgate.net
In this compound, the ESP map would likely show a region of significant negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the methylsulfanyl group, due to the presence of lone pairs. The hydrogen atoms of the methyl group and the phenyl rings would exhibit positive potential. The carbon atom of the nitrile group would likely show a degree of positive potential, indicating its electrophilic character. The interplay of these potentials across the molecule dictates how it will interact with other reagents. nih.gov
Conformational Analysis and Rotational Barriers in Biphenyl Systems
The stereochemistry of biphenyls is dominated by the rotation around the central carbon-carbon single bond. The presence of substituents, particularly at the ortho positions, can significantly hinder this rotation, leading to a phenomenon known as atropisomerism.
Torsional Dynamics of the Biphenyl Linkage and Ortho-Substituent Influence
The rotation around the C-C bond connecting the two phenyl rings in biphenyls is subject to a torsional barrier. rsc.org In unsubstituted biphenyl, this barrier is relatively low. However, the introduction of ortho-substituents leads to a dramatic increase in the rotational barrier due to steric hindrance. rsc.orgnih.gov
In this compound, one phenyl ring has a methylsulfanyl group at an ortho position, and the other phenyl ring itself acts as a large substituent at the ortho position of the benzonitrile (B105546) ring. The steric clash between the methylsulfanyl group, the nitrile group, and the hydrogen atoms at the other ortho positions will dictate the molecule's preferred conformation and the energy required for rotation.
Computational studies on similar ortho-substituted biphenyls have shown that the rotational barriers can be accurately calculated using methods like Density Functional Theory (DFT). These studies have established that the size and nature of the ortho-substituents are the primary factors determining the magnitude of the rotational barrier. rsc.orgrsc.org For this compound, a significant rotational barrier would be expected, likely leading to a non-planar ground state conformation.
Table 2: Factors Influencing Rotational Barrier in Substituted Biphenyls
| Factor | Description | Expected Influence on this compound |
| Steric Hindrance | Repulsive interactions between ortho-substituents in the planar transition state. | High, due to the presence of the -SMe group and the second phenyl ring at ortho positions. |
| Electronic Effects | Attractive or repulsive interactions between substituents. | The electron-donating -SMe and electron-withdrawing -CN groups may have subtle electronic interactions that modulate the barrier. |
| Buttressing Effects | The effect of adjacent substituents on the primary ortho-substituent's steric demand. | Not applicable in this specific case as there are no other substituents adjacent to the primary ortho groups. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the pathways of chemical reactions, allowing for the characterization of transient species like transition states.
Energy Profiles for Key Transformations
An energy profile maps the potential energy of a system as it progresses along a reaction coordinate. These profiles help in determining the activation energies of reactions, which are crucial for understanding reaction rates. While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, general transformations common to biphenyls, nitriles, and sulfides could be studied.
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, offering a way to characterize compounds, even before their synthesis. scienceopen.com Density Functional Theory (DFT) is a primary method used for these predictions, allowing for the calculation of NMR spectra, vibrational frequencies (IR), and electronic transitions (UV-Vis). mdpi.comresearchgate.net These theoretical calculations are typically validated by comparing them with experimental data. nih.govresearchgate.net
For this compound, DFT calculations can provide a detailed theoretical characterization. The process generally involves optimizing the molecule's geometry at a specific level of theory, such as B3LYP/6-311G(d,p), followed by frequency and NMR calculations using appropriate methods and basis sets. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are highly dependent on the molecular geometry and the electronic environment of each atom.
Below is a table of predicted NMR chemical shifts for this compound. The values are estimates based on typical ranges for the functional groups present.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted δ (ppm) | Rationale |
|---|---|---|
| ¹H NMR | ||
| Aromatic Protons | 7.20 - 7.80 | The eight protons on the two phenyl rings are in distinct electronic environments, leading to a complex multiplet pattern in the aromatic region. |
| -SCH₃ Protons | 2.40 - 2.60 | The three protons of the methyl group attached to the sulfur atom typically appear as a singlet in this range. |
| ¹³C NMR | ||
| Aromatic Carbons | 125.0 - 145.0 | The twelve carbons of the phenyl rings will show multiple signals, with carbons directly attached to substituents appearing at the lower field end of the range. |
| Nitrile Carbon (-C≡N) | 117.0 - 120.0 | The carbon of the nitrile group is characteristically found in this region of the spectrum. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy
Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes. researchgate.net These theoretical spectra are often scaled by an empirical factor to better match experimental results. The predicted spectrum for this compound would feature characteristic peaks corresponding to its functional groups.
Predicted IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2240 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| C-S | Stretching | 600 - 800 |
Note: These predicted frequencies are based on DFT calculations for similar functional groups found in the literature. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated biphenyl system.
Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Associated Chromophore |
|---|---|---|
| π → π* | ~250 - 280 | Biphenyl system and benzonitrile conjugation |
Note: These predictions are based on TD-DFT calculations on analogous aromatic compounds. The exact values depend on the solvent. nih.govscience-softcon.de
Validation of these computationally predicted parameters requires comparison with experimental data obtained from synthesized samples of this compound. The close agreement between theoretical and experimental spectra, as demonstrated in studies of many other organic molecules, would serve to confirm the structure and provide deep insight into its electronic properties. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of 2 2 Methylsulfanyl Phenyl Benzonitrile and Its Derivatives
High-Resolution Mass Spectrometry for Reaction Pathway Intermediates and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-[2-(Methylsulfanyl)phenyl]benzonitrile and its analogues, providing unambiguous confirmation of their elemental composition through highly accurate mass measurements. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
In synthetic procedures, HRMS is instrumental in verifying the successful formation of the target product. For instance, the molecular formula of this compound, C₁₄H₁₁NS, corresponds to an exact mass of 225.0612. cymitquimica.comcymitquimica.com Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the product's identity.
Furthermore, HRMS plays a critical role in identifying intermediates and byproducts in the reaction mixture, offering mechanistic insights. For example, in the synthesis of related sulfur-containing benzonitriles, HRMS has been used to identify key intermediates, helping to map the reaction pathway. Studies on the synthesis of related compounds like 5-Chloro-2-[(methylsulfanyl)methylsulfanyl]benzonitrile have reported the calculated (Calcd.) value for C₉H₈ClNS₂ [M] as 228.9787, with the experimentally found m/z being 228.9790, demonstrating the power of HRMS in structural confirmation. clockss.org This capability is vital for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. The use of different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), allows for the analysis of a wide range of compounds and intermediates encountered during synthesis. clockss.orgwvu.edunih.gov
Table 1: Representative HRMS Data for Related Benzonitrile (B105546) Derivatives
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Ionization | Reference |
|---|---|---|---|---|---|
| 5-Chloro-2-[(methylsulfanyl)methylsulfanyl]benzonitrile | C₉H₈ClNS₂ | 228.9787 | 228.9790 | EI | clockss.org |
| 2-[(Phenylsulfanyl)methylsulfanyl]benzonitrile | C₁₄H₁₁NS₂ | 257.0333 | - | EI | clockss.org |
| 5-Chloro-2-[(phenylsulfanyl)methylsulfanyl]benzonitrile | C₁₄H₁₀ClNS₂ | - | - | - | clockss.org |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Dynamics
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and dynamic analysis of this compound. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional techniques are necessary to fully assign the complex spectra and to investigate the molecule's conformational preferences.
For this compound, the aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. Two-dimensional experiments such as COSY (Correlation Spectroscopy) are essential to establish proton-proton coupling networks within each ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of all ¹H and ¹³C signals.
NOESY/ROESY for Proximity and Spatial Relationships
For a biphenyl-type structure like this compound, the molecule is not planar due to steric hindrance between the ortho substituents. This results in a twisted conformation. NOESY/ROESY experiments can help determine the preferred dihedral angle between the rings by observing correlations between protons on one ring and protons on the other. For example, an NOE between a proton on the benzonitrile ring and a proton on the methylsulfanyl-substituted ring would indicate that these protons are spatially close, which can only occur in specific conformations. researchgate.netnih.gov The strength of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. columbia.edu These experiments are crucial for understanding the molecule's three-dimensional structure in solution.
DOSY for Molecular Association Studies
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgu-tokyo.ac.jp This method can be used to study molecular association phenomena such as self-association, aggregation, or complex formation in solution.
For this compound, DOSY can be employed to investigate if the molecule tends to form aggregates or dimers at higher concentrations. In a DOSY experiment, all signals belonging to a single molecular species will have the same diffusion coefficient and will align horizontally in the 2D spectrum. u-tokyo.ac.jp If the molecule self-associates, the measured diffusion coefficient will decrease as the concentration increases, reflecting the formation of larger entities. This technique is particularly valuable because it can provide information on intermolecular interactions without the need for crystallization or the presence of specific host-guest interactions. rsc.orgacs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying functional groups within this compound and for monitoring its synthesis.
The most characteristic vibrational mode for this compound is the nitrile (C≡N) stretching frequency. This band typically appears as a sharp, intense peak in the FT-IR spectrum in the region of 2220-2240 cm⁻¹. For example, in the related compound 5-Chloro-2-[(methylsulfanyl)methylsulfanyl]benzonitrile, the C≡N stretch is observed at 2226 cm⁻¹. clockss.org The exact position of this band can be sensitive to the electronic environment, providing subtle information about the molecular structure.
Other key functional groups also give rise to distinct vibrational signatures:
C-S Stretching: The methylsulfanyl group (S-CH₃) will exhibit C-S stretching vibrations, typically in the 700-600 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the two phenyl rings.
CH₃ Bending: The methyl group will show symmetric and asymmetric bending modes around 1450 cm⁻¹ and 1380 cm⁻¹.
Both FT-IR and Raman spectroscopy can be used to monitor the progress of reactions that form or modify this compound. For instance, during its synthesis, the appearance of the strong C≡N stretching band can confirm the successful introduction of the nitrile group. The complementary nature of FT-IR and Raman (where symmetric, non-polar vibrations are often stronger in Raman) can provide a more complete vibrational profile of the molecule. ijtsrd.comyoutube.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 | FT-IR, Raman |
| Aromatic Ring | C-H Stretching | 3000 - 3100 | FT-IR, Raman |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | FT-IR, Raman |
| Methylsulfanyl | C-S Stretching | 600 - 700 | FT-IR, Raman |
| Methyl (CH₃) | Bending | ~1380, ~1450 | FT-IR |
Electronic Absorption and Emission Spectroscopy for Understanding Optoelectronic Properties (Intrinsic Electronic Transitions)
Electronic spectroscopy provides crucial information on the electronic structure and potential optoelectronic applications of this compound. These techniques probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light.
The electronic properties of this compound are dominated by the extended π-conjugated system of the biphenyl (B1667301) core. The presence of the electron-withdrawing nitrile group (-CN) and the electron-donating methylsulfanyl group (-SCH₃) can further influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the electronic transitions. Such donor-acceptor characteristics are known to be important in the design of materials for organic electronics. researchgate.netnih.gov
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic system.
The spectrum will likely feature intense absorption bands in the UV region, characteristic of the biphenyl chromophore. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the conformation of the molecule. The degree of conjugation between the two phenyl rings is dependent on the dihedral angle; a more planar conformation would lead to greater π-orbital overlap and a red-shift (shift to longer wavelength) of the absorption bands. Theoretical calculations, in conjunction with experimental spectra, can provide a deeper understanding of the relationship between the molecular structure and its electronic properties. acs.orgresearchgate.net
Fluorescence and Phosphorescence Studies (Intrinsic Luminescence)
Specific studies detailing the intrinsic fluorescence and phosphorescence properties of this compound, including data on quantum yields, emission spectra, and excited-state lifetimes, are not available in the reviewed scientific literature.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
A published X-ray crystal structure for this compound, which would provide definitive data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, could not be found. Consequently, no crystallographic data table can be provided.
Role of 2 2 Methylsulfanyl Phenyl Benzonitrile As a Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The presence of both a nitrogen and a sulfur atom, in addition to the reactive nitrile group, makes 2-[2-(Methylsulfanyl)phenyl]benzonitrile an ideal starting material for the synthesis of diverse heterocyclic compounds.
Synthesis of Sulfur-Containing Fused Rings
The methylsulfanyl group in this compound is a key feature that enables the construction of sulfur-containing fused ring systems. While direct cyclization of this compound itself is not widely reported, related structures undergo cyclization reactions to form valuable sulfur heterocycles. For instance, the electrophilic sulfur mediated cyclization of alkynylthioanisoles has been shown to produce benzo[b]thiophenes. nih.gov A closely related derivative, 2-((2-(methylthio)phenyl)ethynyl)benzonitrile, can be envisioned to undergo a similar transformation to yield a thieno[2,3-c]isoquinoline derivative.
Another relevant synthetic strategy involves the cyclization of 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles to afford 2-(alkylsulfanyl)benzo[b]thiophen-3-amines. clockss.org This reaction proceeds via lithiation of the carbon atom between the two sulfur atoms, followed by an intramolecular attack on the nitrile carbon. clockss.org This highlights the utility of the benzonitrile (B105546) moiety as an electrophilic partner in cyclization reactions to form sulfur-containing heterocycles.
Furthermore, the synthesis of thioflavones and their pyridyl analogs from 2-mercaptobenzoic acid derivatives demonstrates the broader potential of related sulfur-containing benzoyl compounds in forming fused ring systems. koreascience.kr These examples underscore the potential of this compound as a precursor for sulfur-containing fused rings, likely through strategic modification of the methylsulfanyl group or activation of the nitrile.
Table 1: Examples of Synthesized Sulfur-Containing Heterocycles from Related Precursors
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenyl substituted alkynyl thioanisole | Dimethyl(methylthio)sulfonium tetrafluoroborate, CH₂Cl₂, rt, 24h | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |
| 2-{[(Alkylsulfanyl)methyl]sulfanyl}benzonitriles | LDA, THF, -78 °C | 2-(Alkylsulfanyl)benzo[b]thiophen-3-amines | - | clockss.org |
| 1-[(2-Methylthio)phenyl]-3-phenylprop-2-yn-1-ones | HBr, AcOH | Thioflavones | High | koreascience.kr |
Construction of Nitrogen-Containing Heterocycles
The nitrile group of this compound is a versatile functional group for the construction of nitrogen-containing heterocycles. While specific examples starting from this exact compound are not prevalent in the literature, the general reactivity of the biphenyl-2-carbonitrile scaffold is well-established for the synthesis of fused nitrogenous ring systems like phenanthridines. nih.govnih.gov
One notable method involves the photochemically-mediated cyclization of biaryl oximes to form the phenanthridine (B189435) skeleton. nih.gov This suggests that this compound could be converted to the corresponding oxime and subsequently cyclized to a phenanthridine derivative. Another approach involves the Beckmann rearrangement of a fluorenone oxime to phenanthridin-6(5H)-one, which can then be further functionalized. nih.gov These established synthetic routes for phenanthridines from related biphenyl (B1667301) precursors indicate the potential of this compound to serve as a valuable starting material for such nitrogen-containing polycyclic aromatic compounds.
Ligand Design in Organometallic Catalysis
The combination of a soft thioether donor and a π-acidic nitrile group makes this compound an intriguing candidate for ligand design in organometallic catalysis.
Chelation Properties of the Nitrile and Thioether Moieties
The ortho-disposition of the methylsulfanyl and cyano groups on the biphenyl scaffold allows for potential chelation to a metal center, forming a stable five-membered ring. The sulfur atom of the thioether acts as a soft Lewis base, readily coordinating to soft transition metals like palladium, rhodium, and iridium. The nitrile group, while a weaker σ-donor, can participate in back-bonding with the metal center. This bidentate coordination can influence the electronic properties and steric environment of the metal catalyst, thereby modulating its reactivity and selectivity.
However, the coordination of the nitrile group can also present challenges in catalysis. It has been noted in rhodium-catalyzed allylic alkylation reactions with nitrile-stabilized carbanions that competitive coordination of the nitrile to the metal center can lead to racemization of the rhodium-π-allyl intermediate. thieme-connect.de This highlights the delicate balance of coordination and reactivity that must be considered when designing ligands based on the this compound scaffold.
Application as a Scaffold in Asymmetric Catalysis
The rigid biphenyl backbone of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By introducing chirality, for example, through the synthesis of atropisomeric derivatives or by functionalization with chiral auxiliaries, ligands derived from this scaffold could create a well-defined chiral environment around a metal center.
Rhodium-catalyzed asymmetric synthesis, for instance, often employs chiral diene ligands to achieve high enantioselectivity. nih.govnih.govresearchgate.net A chiral derivative of this compound could potentially act as a P,N- or S,N-type ligand in such transformations. The development of such chiral ligands could enable the enantioselective synthesis of a wide range of valuable molecules. While direct applications of this compound as a ligand in asymmetric catalysis are yet to be extensively reported, its structural features suggest significant potential in this area.
Scaffold for the Development of Functional Organic Materials (Synthetic Utility)
The benzonitrile moiety is a key component in a variety of functional organic materials, particularly those with applications in organic light-emitting diodes (OLEDs). Benzonitrile derivatives are often used as building blocks for materials exhibiting thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties. bohrium.com
The introduction of donor and acceptor units onto the benzonitrile scaffold allows for the tuning of the electronic properties of the resulting molecule, influencing its emission color and efficiency in OLED devices. bohrium.comnih.gov For example, donor-acceptor-donor' (D-A-D') type molecules based on fluorinated benzonitriles have been shown to exhibit dual charge transfer TADF emission. bohrium.com The rigid structure and potential for functionalization make this compound a promising scaffold for the synthesis of novel host and emitter materials for next-generation OLEDs. researchgate.netsci-hub.seresearchgate.net
Monomer for Polymerization Studies
The bifunctional nature of this compound, possessing both a reactive nitrile group and a thioether linkage, suggests its potential utility as a monomer for the synthesis of novel polymers. The nitrile group can potentially undergo polymerization through several mechanisms, including cyclotrimerization to form triazine-linked polymers or by reduction and subsequent polycondensation reactions. The methylsulfanyl group, on the other hand, could be involved in oxidative polymerization to form poly(phenylene sulfide)-type structures.
While no direct polymerization studies of this compound have been reported, research on related monomers provides a basis for speculation. For instance, the polymerization of other aromatic nitriles has been explored to create polymers with high thermal stability and unique electronic properties. Similarly, the synthesis of poly(thioether)s from aryl sulfides is a well-established field. The presence of both functionalities in a single molecule could lead to the formation of multifunctional polymers with a unique combination of properties.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Pathway | Reactive Group(s) | Potential Polymer Structure | Potential Properties |
| Cyclotrimerization | Nitrile | Poly(triazine) | High thermal stability, chemical resistance |
| Reductive Polycondensation | Nitrile | Polyamines | Chelating properties, catalytic activity |
| Oxidative Polymerization | Methylsulfanyl | Poly(phenylene sulfide) derivative | High-performance thermoplastic, solvent resistance |
| Combined Pathways | Nitrile and Methylsulfanyl | Cross-linked or hyperbranched polymers | Enhanced mechanical and thermal properties |
Further research is necessary to explore these possibilities and to determine the optimal conditions for the polymerization of this compound. The characterization of the resulting polymers would be crucial to understand their structure-property relationships and to evaluate their potential applications in materials science.
Building Block for Macrocyclic Architectures
The rigid biphenyl backbone and the strategically positioned reactive sites of this compound make it an attractive candidate for the synthesis of novel macrocyclic compounds. Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their ability to form host-guest complexes and to exhibit high binding affinities and selectivities.
The synthesis of macrocycles from this building block could be envisioned through several strategies. Intramolecular cyclization reactions, such as a McMurry coupling of a dialdehyde (B1249045) derivative or a Glaser-Hay coupling of a diacetylene derivative, could be employed to form the macrocyclic ring. Alternatively, intermolecular reactions involving the nitrile or thioether groups could be utilized in a stepwise or one-pot synthesis. For example, the nitrile group could be converted to an amine, which could then undergo a macrocyclization reaction with a suitable dielectrophile.
While the direct use of this compound for macrocycle synthesis is not documented, the construction of macrocycles containing biphenyl and thioether moieties is an active area of research. These macrocycles have shown promise as synthetic ionophores, molecular sensors, and catalysts.
Table 2: Hypothetical Macrocyclization Strategies Involving this compound Derivatives
| Macrocyclization Strategy | Required Functionalization | Key Reaction | Potential Macrocycle Type |
| Intramolecular C-C Coupling | Conversion to dialdehyde or diacetylene | McMurry Coupling or Glaser-Hay Coupling | Biphenyl-based carbo- and heterocycles |
| Intramolecular C-N Coupling | Conversion of nitrile to amine | Buchwald-Hartwig Amination | Aza-macrocycles |
| Intermolecular [2+2] Cycloaddition | Dimerization of a suitable derivative | Photocycloaddition | Cyclobutane-containing macrocycles |
| Template-assisted Synthesis | Metal-coordinating derivative | Metal-templated cyclization | Metallomacrocycles |
The synthesis and characterization of such macrocycles would provide valuable insights into the relationship between their structure and their host-guest chemistry. The unique combination of a rigid biphenyl unit and a flexible thioether linkage could lead to macrocycles with interesting conformational properties and selective recognition capabilities.
Conclusion and Future Research Directions in the Chemistry of 2 2 Methylsulfanyl Phenyl Benzonitrile
Summary of Key Academic Contributions and Methodological Advances
Academic research concerning 2-[2-(Methylsulfanyl)phenyl]benzonitrile has primarily focused on its synthesis and its role as a precursor in the formation of heterocyclic compounds. The key contributions can be categorized as follows:
Synthesis via Cross-Coupling Reactions: The most significant methodological advance in the synthesis of this compound has been the application of modern cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing a palladium catalyst to couple 2-bromobenzonitrile (B47965) with 2-(methylsulfanyl)phenylboronic acid, has emerged as a highly efficient method. researchgate.net Similarly, the Ullmann condensation, a copper-catalyzed reaction between 2-chlorobenzonitrile and 2-(methylthio)phenol, provides an alternative, albeit often requiring harsher conditions. wikipedia.orgorganic-chemistry.orgthermofisher.com These methods have largely superseded older, less efficient synthetic routes.
Nucleophilic Aromatic Substitution: Another important synthetic approach involves the nucleophilic aromatic substitution (SNAr) reaction. The reaction of 2-fluorobenzonitrile (B118710) with sodium thiomethoxide offers a direct route to the target molecule. researchgate.netmasterorganicchemistry.comlibretexts.orglibretexts.org The viability of this pathway is contingent on the activation of the aryl halide by the electron-withdrawing nitrile group.
Precursor for Thioxanthen-9-one Synthesis: A significant academic contribution lies in the use of this compound as a key intermediate in the synthesis of thioxanthen-9-one and its derivatives. chemicalbook.comnih.govnih.govgoogle.com Intramolecular cyclization under acidic conditions provides a facile route to this important heterocyclic scaffold, which is a core structure in various pharmaceuticals and functional materials.
| Synthetic Method | Reactants | Catalyst/Reagents | Key Advantages |
| Suzuki-Miyaura Coupling | 2-Halobenzonitrile, 2-(Methylsulfanyl)phenylboronic acid | Palladium catalyst, Base | High yields, mild reaction conditions, good functional group tolerance. |
| Ullmann Condensation | 2-Halobenzonitrile, 2-(Methylthio)phenol | Copper catalyst | Utilizes readily available starting materials. |
| Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile, Sodium Thiomethoxide | - | Direct, atom-economical route. |
Unresolved Challenges and Open Questions in Reactivity and Synthesis
Despite the progress made, several challenges and unanswered questions remain in the chemistry of this compound:
Optimization of Synthesis: While cross-coupling reactions are effective, there is still room for optimization to improve yields, reduce catalyst loading, and develop more environmentally benign reaction conditions. The development of catalyst-free synthetic methods remains a significant challenge.
Understanding Reaction Mechanisms: The precise mechanism of the intramolecular cyclization to thioxanthen-9-one, particularly the role of the acid catalyst and the nature of the intermediates, is not fully elucidated. A deeper mechanistic understanding could lead to more controlled and efficient synthetic protocols.
Exploring Alternative Reactivity: The reactivity of the nitrile and methylsulfanyl groups in this compound has not been extensively explored beyond the cyclization reaction. The potential for this compound to participate in other transformations, such as cycloadditions, oxidations, or reductions, remains an open question.
Emerging Avenues for Further Academic Exploration
The existing body of knowledge provides a solid foundation for several exciting avenues of future research:
Development of Novel Catalytic Systems: The design and application of novel, more efficient, and reusable catalysts for the synthesis of this compound would be a valuable contribution. This could include the exploration of non-precious metal catalysts or photocatalytic systems.
Investigation of Asymmetric Synthesis: The synthesis of chiral derivatives of this compound, and their subsequent transformation into enantiomerically pure heterocyclic compounds, represents a significant and unexplored area of research.
Computational Studies: In-depth computational studies could provide valuable insights into the reaction mechanisms, predict the reactivity of the molecule, and guide the design of new experiments. Density Functional Theory (DFT) calculations, for instance, could be employed to model the transition states of the cyclization reaction.
Potential for Broader Impact in Fundamental Organic Chemistry and Materials Science
The study of this compound and its derivatives has the potential to make a broader impact in several areas:
Fundamental Organic Chemistry: The exploration of its synthesis and reactivity can contribute to a deeper understanding of fundamental concepts in cross-coupling reactions, nucleophilic aromatic substitution, and intramolecular cyclizations.
Medicinal Chemistry: Thioxanthen-9-ones, readily accessible from this compound, are known to possess a wide range of biological activities. Further derivatization could lead to the discovery of new therapeutic agents.
Materials Science: The planar, aromatic structure of the thioxanthen-9-one core makes it a promising building block for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the sulfur atom and the carbonyl group could lead to materials with desirable photophysical and electrochemical characteristics.
Q & A
Q. What synthetic routes are effective for preparing 2-[2-(Methylsulfanyl)phenyl]benzonitrile, and how can isomer ratios be controlled?
A multi-step synthesis starting from o-cyanotoluene involves bromination to yield 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with 4-methylbenzaldehyde to form styryl intermediates. The reaction produces trans/cis isomer mixtures (e.g., 40:60 ratio), which can be separated via column chromatography or HPLC. Monitoring isomer ratios using NMR (e.g., coupling constants for vinyl protons) or crystallography is critical for purity control .
Q. Which analytical techniques are most reliable for characterizing the structure of this compound?
- X-ray crystallography : Resolves dihedral angles between aromatic planes (e.g., 4.03° and 9.77°) and torsion angles (e.g., C-S-C-C = 7.47°–72.07°), confirming spatial arrangement .
- NMR spectroscopy : and NMR identify nitrile (C≡N, ~110 ppm) and methylsulfanyl (S-CH, δ ~2.5 ppm) groups .
- Mass spectrometry : High-resolution MS validates molecular weight (149.21 g/mol) and fragmentation patterns .
Q. How do intermolecular interactions influence the crystal packing of this compound?
Intramolecular N–H···N and N–H···S hydrogen bonds stabilize the structure, while intermolecular C–H···O contacts (involving nitro groups) dictate crystal lattice formation. These interactions, resolved via X-ray data (R-factor = 0.031), are critical for predicting solubility and stability .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Studies on related compounds show that the methylsulfanyl group enhances electron density on the benzene ring, influencing reactivity in cycloaddition or substitution reactions .
Q. What strategies address contradictions in stereochemical outcomes during synthesis?
Conflicting isomer ratios (e.g., trans/cis in Wittig products) arise from steric effects and reaction kinetics. Adjusting solvents (e.g., THF vs. DMF), temperature, or using bulky phosphonium salts can favor specific isomers. Post-synthesis analysis via NOESY NMR or X-ray diffraction resolves ambiguities .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Replacing the methylsulfanyl group with hydroxymethyl (as in 2-((2-(hydroxymethyl)phenyl)thio)benzonitrile) increases hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes. Assays measuring IC values against cancer cell lines or microbial growth quantify activity shifts .
Q. What experimental designs optimize catalytic applications of sulfur-containing analogs?
Sulfur-based macrocycles derived from similar benzonitriles (e.g., via C–H activation) show catalytic potential in oxidation reactions. Kinetic studies under varying conditions (pH, catalyst loading) and in situ FTIR monitoring of intermediates refine reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
